molecular formula C7H14F3N B2809340 (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine CAS No. 2248202-47-1

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine

Cat. No.: B2809340
CAS No.: 2248202-47-1
M. Wt: 169.191
InChI Key: KHKALNCCTKPXSN-YFKPBYRVSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any known uses or applications .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes understanding the compound’s stability, reactivity, and toxicity .

Mechanism of Action

This is typically relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes its toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information .

Properties

IUPAC Name

(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(4-11)6(2,3)7(8,9)10/h5H,4,11H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKALNCCTKPXSN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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